4,7-Dichloroquinazolin-2-amine
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Overview
Description
4,7-Dichloroquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloroquinazolin-2-amine typically involves the reaction of 4,7-dichloroquinoline with appropriate amines. One common method includes the use of 4,7-dichloroquinoline as a starting material, which undergoes nucleophilic substitution reactions with amines under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloroquinazolin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4 and 7 positions are reactive towards nucleophiles, allowing for the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, potassium carbonate, and solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4,7-Dichloroquinazolin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dichloroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: A closely related compound used as an intermediate in the synthesis of antimalarial drugs.
2,4-Dichloroquinazoline: Another similar compound with applications in medicinal chemistry and industrial processes.
Uniqueness
4,7-Dichloroquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H5Cl2N3 |
---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
4,7-dichloroquinazolin-2-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H2,11,12,13) |
InChI Key |
MJTPWERTWXXQNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)N |
Origin of Product |
United States |
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